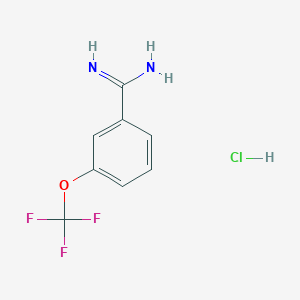

3-(Trifluoromethoxy)benzimidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Trifluoromethoxy)benzimidamide hydrochloride is a chemical compound with the formula C8H8ClF3N2O . It is used extensively in scientific research due to its unique properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the available resources.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 240.61 . Other properties such as boiling point and linear structure formula are not provided in the available resources .Scientific Research Applications

Detection and Characterization of Reactive Oxygen Species

Researchers have designed and synthesized novel fluorescence probes like HPF and APF for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes, which include benzimidamide derivatives, provide a reliable way to differentiate hROS from other reactive oxygen species, offering valuable tools for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

Amyloid Detection in Brain using 19F MRI

Benzimidamide derivatives with trifluoromethoxy groups have been synthesized and assessed for their potential in improving amyloid detection in the brain through non-invasive (19)F magnetic resonance imaging (MRI). These studies underline the significance of hydrophilic (19)F-MRI agents in circumventing the inhibitory effects of brain tissues on (19)F NMR signals, contributing to the advancement of neuroimaging techniques (Amatsubo et al., 2009).

Organogels and Aggregate Formation

Studies on perylenetetracarboxylic diimide (PDI) compounds substituted with hydrophobic and hydrophilic groups have led to insights into the gelating abilities and aggregate formation of these compounds. This research is instrumental in understanding the roles of amphiphilic properties and side-chain conformations in gel formation, providing a basis for designing novel organogels based on perylenetetracarboxylic diimides for various applications (Wu et al., 2011).

Antiviral Activity of Benzimidazole Derivatives

The Thiazolobenzimidazole TBZE-029, a derivative containing the trifluoromethyl group, has shown promising results as a novel selective inhibitor of the replication of several enteroviruses. This highlights the potential of benzimidamide derivatives in antiviral therapy, paving the way for the development of new antiviral agents (De Palma et al., 2008).

Safety and Hazards

Properties

IUPAC Name |

3-(trifluoromethoxy)benzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWHOGNEWAJMDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626494 |

Source

|

| Record name | 3-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186982-36-5 |

Source

|

| Record name | 3-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)

![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)

![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)